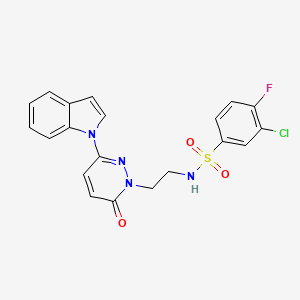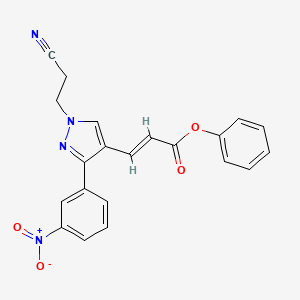
(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.
Applications De Recherche Scientifique
Synthesis and Kinase Inhibition
- Water-Mediated Synthesis : A novel approach for synthesizing analogs of (E)-phenyl acrylate, including ethyl (E)-3-[3-cyano-4-(morpholino-1-yl)phenyl]acrylates, has been developed. This method, using water as a solvent, yields compounds potentially useful as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).
Optical and Photonic Applications
- Photoinduced Birefringence : Pyrazoline derivatives, similar to (E)-phenyl acrylate, have been used in the fabrication of photochromic polymers. These compounds demonstrate significant potential for photonic applications, including optical switchers (Szukalski et al., 2015).
Material Science
- Polymer Synthesis : The synthesis of acrylate polymers containing triazine and chalcone moieties has been explored. These polymers, like those containing (E)-phenyl acrylate, have been characterized for their reactivity and photocrosslinking properties, which could have implications in material science (Suresh & Arun, 2022).
Liquid Crystal Research
- Liquid Crystalline Properties : Pyrazolone derivatives, akin to (E)-phenyl acrylate, have been synthesized and studied for their liquid crystalline properties. These compounds show enantiotropic nematic and smectic A mesophases, relevant for applications in liquid crystal technology (Thaker et al., 2013).
Corrosion Inhibition
- Metal Surface Protection : Tetrazole derivatives, structurally related to (E)-phenyl acrylate, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies are crucial for industrial applications where metal corrosion is a concern (Verma et al., 2016).
Chemosensors
- Spectroscopic Studies and Cation Sensing : Benzimidazoles and benzimidazoquinolines, related to (E)-phenyl acrylate, have been synthesized and evaluated as potential chemosensors for different cations. Such compounds are significant for developing sensitive and selective chemical sensors (Hranjec et al., 2012).
Propriétés
IUPAC Name |
phenyl (E)-3-[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c22-12-5-13-24-15-17(10-11-20(26)29-19-8-2-1-3-9-19)21(23-24)16-6-4-7-18(14-16)25(27)28/h1-4,6-11,14-15H,5,13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMRZVSHOHTMCD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)/C=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

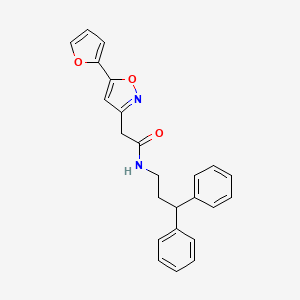
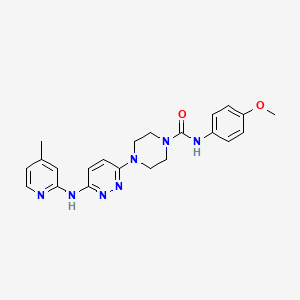
![7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802334.png)
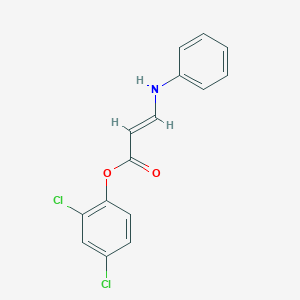

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)
![3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2802338.png)
![(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2802339.png)
![1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802341.png)
![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2802343.png)
![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)
